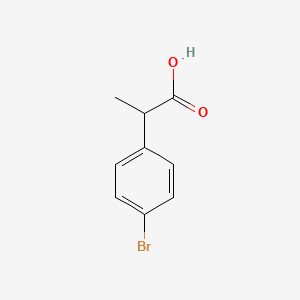

2-(4-Bromophenyl)propanoic acid

Overview

Description

“2-(4-Bromophenyl)propanoic acid” is a chemical compound with the empirical formula C9H9BrO2 and a molecular weight of 229.07 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of similar compounds, such as 2-(4-bromomethylphenyl)propanoic acid, involves the selective cleavage of the ether bond by hydrobromic acid . This process avoids multibromination and bromination on the benzene ring during direct bromination on the benzylic methyl .Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)propanoic acid” can be represented by the SMILES stringCC(C1=CC=C(C=C1)Br)C(O)=O . The InChI representation is 1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) . Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)propanoic acid” include its empirical formula (C9H9BrO2), molecular weight (229.07), and specific representations like the SMILES string and InChI .Scientific Research Applications

Synthesis and Chemical Properties

- Zaidlewicz and Wolan (2002) described the synthesis of ω-(4-Bromophenyl)alkanoic acids, including 2-(4-Bromophenyl)propanoic acid, through hydroboration-thermal isomerization-oxidation from 1-bromo-4-alkenylbenzenes. This process is significant in the synthesis of boronates, which are essential in cross-coupling reactions in organic chemistry (Zaidlewicz & Wolan, 2002).

Biological and Pharmaceutical Research

- El-Hashash et al. (2015) explored the use of 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a compound related to 2-(4-Bromophenyl)propanoic acid, in synthesizing heterocyclic compounds with potential antibacterial activities. This research indicates the pharmaceutical applications of derivatives of 2-(4-Bromophenyl)propanoic acid (El-Hashash et al., 2015).

Antimicrobial and Antifungal Studies

- Buchta et al. (2004) examined the in vitro activities of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including a 4-bromophenyl derivative, against yeasts and molds. These studies highlight the potential of 2-(4-Bromophenyl)propanoic acid derivatives in developing new antifungal agents (Buchta et al., 2004).

Agricultural and Environmental Sciences

- A study by Jităreanu et al. (2013) on cinnamic acid derivatives, closely related to 2-(4-Bromophenyl)propanoic acid, evaluated their phytotoxic and mutagenic effects using the Triticum test. This research is crucial for understanding the environmental impact of such compounds (Jităreanu et al., 2013).

Material Science and Chemistry

- Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound structurally similar to 2-(4-Bromophenyl)propanoic acid, in the development of polybenzoxazine materials. This research suggests the potential of 2-(4-Bromophenyl)propanoic acid in the field of material science and sustainable chemistry (Trejo-Machin et al., 2017).

Analytical Techniques

- Goodwin et al. (2010) employed a dry matrix application for matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI), using a compound structurally related to 2-(4-Bromophenyl)propanoic acid. This illustrates the application of such compounds in advanced analytical techniques (Goodwin et al., 2010).

Safety and Hazards

properties

IUPAC Name |

2-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDBEACWLCHWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53086-53-6 | |

| Record name | 2-(4-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2685327.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-dimethylphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2685328.png)

![2-Methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2685332.png)

![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)

![4,7-Dimethyl-2-(2-oxopropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2685336.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2685339.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2685345.png)